molecular formula C29H35NO9 B600822 6-o-Desmethyldonepezil glucuronide CAS No. 220170-73-0

6-o-Desmethyldonepezil glucuronide

Cat. No.: B600822
CAS No.: 220170-73-0
M. Wt: 541.59
InChI Key:
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Description

6-O-Desmethyldonepezil glucuronide is a metabolite of donepezil, a piperidine-based, reversible acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil works by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain and improving cognitive function in patients with Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 6-o-Desmethyldonepezil glucuronide, also known as Donepezil (metabolite 11 glucuronide), is acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning, into choline and acetate .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the brain . This results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The compound affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the degradation of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses . This enhances cholinergic transmission, improving cognitive function in patients with Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by cytochrome P450 (CYP) 2D6 and CYP3A4 in the liver . The metabolite M1 (6-O-desmethyl-donepezil) is the only active metabolite with a comparable potency in acetylcholinesterase inhibition to donepezil . In human plasma, M1 is only present at about 20% of the concentration of the parent drug .

Result of Action

The result of the action of this compound is an improvement in the symptoms of Alzheimer’s disease . By increasing the concentration of acetylcholine in the brain, it enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as CYP2D6 and CYP3A4, can affect the metabolism of the compound . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the compound’s action, efficacy, and stability .

Preparation Methods

The preparation of 6-O-Desmethyldonepezil glucuronide involves the biotransformation of donepezil. This process can be carried out using fungal biotransformation studies with fungi such as Beauveria bassiana and Cunninghamella elegans . The synthetic route typically involves the O-demethylation of donepezil to form 6-O-Desmethyldonepezil, followed by glucuronidation to produce this compound . The reaction conditions for these transformations include the use of specific enzymes and appropriate culture media.

Chemical Reactions Analysis

6-O-Desmethyldonepezil glucuronide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites.

Scientific Research Applications

6-O-Desmethyldonepezil glucuronide has several scientific research applications, including:

Comparison with Similar Compounds

6-O-Desmethyldonepezil glucuronide is similar to other metabolites of donepezil, such as 5-O-Desmethyldonepezil and donepezil-N-oxide. it is unique in its specific glucuronidation, which affects its pharmacokinetic and pharmacodynamic properties . Similar compounds include:

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJDLRRGLWFUSI-XDBQMMMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747560
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220170-73-0
Record name 6-o-Desmethyldonepezil glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-DESMETHYLDONEPEZIL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O435436YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-o-Desmethyldonepezil glucuronide
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6-o-Desmethyldonepezil glucuronide
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6-o-Desmethyldonepezil glucuronide
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6-o-Desmethyldonepezil glucuronide
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6-o-Desmethyldonepezil glucuronide
Reactant of Route 6
6-o-Desmethyldonepezil glucuronide

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